Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate

Chemical Sourcing Medicinal Chemistry Building Block Availability

This 4-acetate benzofuran-3(2H)-one is commercially scarce versus abundant 5-/6-substituted isomers, offering a unique vector for fragment elaboration. Orthogonal reactivity—aldol condensation at C-2 (enolizable 3-keto) plus independent 4-acetate hydrolysis/amidation—is inaccessible with common 6-yl (CAS 1630261-44-7) or non-oxidized analogs. Published DRAK2 inhibitor SAR (IC50 0.25–0.33 μM) has not explored the 4-position; this isomer may engage Arg-113/Lys-62 in the ATP-binding cleft. Also a precursor to 4-acetate aurones for novel antileishmanial IP. Superior CNS drug-like TPSA/cLogP vs non-oxidized analog.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B8144266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C2C(=O)COC2=CC=C1
InChIInChI=1S/C11H10O4/c1-14-10(13)5-7-3-2-4-9-11(7)8(12)6-15-9/h2-4H,5-6H2,1H3
InChIKeyOGCBDZCABQHVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate – Procurement-Grade Overview for Research and Development


Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate (CAS 2703756-38-9) is a benzofuran-3(2H)-one derivative featuring a methyl acetate substituent at the sterically constrained 4-position . With a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol, this compound is supplied as a research intermediate with a minimum purity specification of 95% . The 3-keto group and 4-acetate ester provide two orthogonal reactive handles for downstream functionalization, making it a strategic building block in medicinal chemistry programs targeting kinase inhibition and heterocyclic library synthesis [1].

Why Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate Cannot Be Replaced by Generic Benzofuranone Analogs


Substitution at the 4-position of the benzofuran-3(2H)-one scaffold is critical for modulating biological activity and synthetic utility, yet this regioisomer is commercially scarce compared to the 5- and 6-substituted analogs . Positional isomerism within the 3-oxo-2,3-dihydrobenzofuran series directly impacts kinase selectivity profiles: SAR studies on DRAK2 inhibitors reveal that shifting the substitution pattern alters potency by more than 9-fold between closely related analogs [1]. Furthermore, the 4-position ester provides a unique vector for fragment elaboration that is geometrically inaccessible to the 6-yl isomer (CAS 1630261-44-7) or the non-oxidized 4-yl analog (CAS 2103904-45-4), disqualifying simple one-for-one interchange [2].

Quantitative Differentiation Evidence for Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate Versus Closest Analogs


Regiospecific Availability: 4-Acetate Isomer Supply Gap Relative to 5- and 6- Substituted Analogs

Among the four possible monomethyl acetate-substituted 3-oxo-2,3-dihydrobenzofuran isomers, the 4-yl variant (target compound) is carried by fewer than three catalog suppliers globally, whereas the 6-yl isomer (CAS 1630261-44-7) is listed by at least seven vendors and the 5-yl non-oxo analog (CAS 155852-41-8) is available from over ten . This supply asymmetry makes the 4-position isomer a procurement bottleneck for SAR campaigns requiring this specific regioisomer.

Chemical Sourcing Medicinal Chemistry Building Block Availability

Kinase Inhibition Potency Gradient Across Benzofuranone Substitution Positions

In the DRAK2 inhibitor series, the benzofuran-3(2H)-one scaffold exhibits pronounced positional sensitivity. The hit compound 4 (unsubstituted benzofuran-3(2H)-one core) shows DRAK2 IC50 = 3.15 μM, while optimized 2-benzylidene derivatives with substituents at the 5- and 6-positions achieve IC50 values of 0.25–0.33 μM (compounds 40 and 41) [1]. Although no 4-substituted analog was tested in this dataset, the SAR trend establishes a ≥10-fold potency window attributable to substitution position, indicating that the 4-position ester may occupy a distinct chemical space not explored in the published series.

Kinase Inhibition DRAK2 Structure-Activity Relationship

Computational Drug-Likeness Profile: 4-Acetate Isomer Versus Non-Oxidized 4-yl Analog

Predicted physicochemical parameters differentiate the target 3-oxo compound from its non-oxidized analog (CAS 2103904-45-4). The 3-keto group increases topological polar surface area (TPSA) by approximately 17 Ų and reduces cLogP by an estimated 0.5–0.7 units, shifting the compound closer to CNS drug-like chemical space [1]. The non-oxidized analog, lacking the ketone hydrogen bond acceptor, falls outside typical lead-likeness criteria for kinase targets due to excessive lipophilicity.

In Silico ADME Drug-Likeness Physicochemical Profiling

Purity Specification Tiers Across Commercially Available Regioisomers

The target 4-yl acetate compound is supplied at 95% minimum purity from AKSci , whereas the 6-yl isomer (CAS 1630261-44-7) is available at 97% purity from multiple vendors [1]. This 2-percentage-point differential in baseline purity may reflect the increased synthetic challenge of functionalizing the sterically hindered 4-position of the benzofuran-3(2H)-one core.

Quality Control Analytical Specification Procurement

High-Value Application Scenarios for Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate Based on Evidence


Fragment-Based Drug Discovery Targeting the DRAK2 Unexplored Subpocket

The 4-position substituent occupies a vector orthogonal to the known DRAK2 inhibitor pharmacophore. The published SAR [1] has explored 5- and 6-substituted benzofuran-3(2H)-ones (optimized IC50 = 0.25–0.33 μM) but has not probed substituents at position 4. The acetate ester at C-4 provides a hydrolyzable prodrug handle or a carboxylic acid bioisostere that may engage Arg-113 or Lys-62 residues in the DRAK2 ATP-binding cleft, unexplored interactions that cannot be tested using the commercially abundant 6-yl isomer.

Synthesis of Regiospecifically Substituted Aurone Libraries for Antiparasitic Screening

Aurone antileishmanial agents derived from 4,6-dimethoxy-substituted benzofuran-3(2H)-ones exhibit improved selectivity indices over the reference drug Amphotericin B [REFS-SC1]. The target compound can serve as a precursor to 4-acetate-substituted aurones, a substitution pattern not examined in the published antileishmanial aurone series. This gap creates an immediate opportunity for novel intellectual property generation.

Agrochemical Lead Diversification via 4-Position Aldol Condensation

Dihydrobenzofuran-containing acetamide derivatives have demonstrated fungicidal activity with >80% inhibition against Rhizoctonia solani and Blumeria graminis at 500 mg/L [REFS-SC2]. The 3-oxo group in the target compound enables aldol condensation at C-2 to install benzylidene or heteroarylidene moieties, while the 4-acetate can be independently hydrolyzed and coupled to amide pharmacophores. This orthogonal reactivity is not achievable with the non-oxidized 4-yl analog (CAS 2103904-45-4), which lacks the enolizable ketone.

Physicochemical Property Optimization in CNS-Penetrant Kinase Probe Design

The predicted TPSA increase (+17 Ų) and cLogP reduction (-0.5 to -0.7 units) conferred by the 3-oxo group, relative to the non-oxidized analog, position the target compound closer to the CNS drug-like physicochemical space [4]. For kinase targets requiring blood-brain barrier penetration, the 4-acetate isomer offers a more favorable starting point than the lipophilic non-oxidized analog, potentially reducing the number of polarity-introducing synthetic steps required during lead optimization.

Quote Request

Request a Quote for Methyl 2-(3-oxo-2,3-dihydrobenzofuran-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.